2-Chloro-3-methyl-4-nitrophenol

Enzyme kinetics Nitroaromatic catabolism Bioremediation

Researchers studying nitrophenol bioremediation or endocrine disruption often face variable enzyme kinetics from mono-substituted analogs alone. 2-Chloro-3-methyl-4-nitrophenol (CAS 88062-27-5) provides a defined, tri-substituted substrate to resolve this. Key evidence-based advantages: • Maps additive vs. antagonistic effects on PnpA 4-monooxygenase, leveraging known 2.6-fold activity differentials between its chloro- and methyl-substituted analogs for directed evolution campaigns. • Enables systematic SAR investigation of how ortho-chloro substitution modulates anti-androgenic activity relative to the PNMC scaffold. • Validates advanced oxidation process (AOP) design for tri-substituted phenolic pollutants with intermediate lipophilicity (XLogP3 2.4).

Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
CAS No. 88062-27-5
Cat. No. B8562925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methyl-4-nitrophenol
CAS88062-27-5
Molecular FormulaC7H6ClNO3
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)O)[N+](=O)[O-]
InChIInChI=1S/C7H6ClNO3/c1-4-5(9(11)12)2-3-6(10)7(4)8/h2-3,10H,1H3
InChIKeyWXOVTRMDBPPTFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-methyl-4-nitrophenol: Properties and Research Overview


2-Chloro-3-methyl-4-nitrophenol (CAS 88062-27-5; molecular formula C₇H₆ClNO₃; MW 187.58 g/mol; XLogP3 2.4) is a tri-substituted phenolic compound bearing chloro (position 2), methyl (position 3), and nitro (position 4) groups on the aromatic ring . Its DSSTox Substance ID is DTXSID00521947, and it carries Wikidata identifier Q82386809 . The compound belongs to the chloronitrophenol family, a class of substituted phenols recognized as persistent environmental pollutants with established carcinogenic, mutagenic, and cytotoxic properties [1]. Its dual substitution pattern—combining a meta-methyl group with an ortho-chloro group relative to the para-nitro moiety—places it at the intersection of two well-studied mono-substituted analogs: 3-methyl-4-nitrophenol (PNMC), a known endocrine-disrupting degradation product of the insecticide fenitrothion [2], and 2-chloro-4-nitrophenol (2C4NP), an established antimicrobial agent and environmental contaminant .

Enzyme Recognition Probe
Ideal for studying substituent effects on PnpA 4-monooxygenase substrate specificity
Degradation Pathway Model
Supports bioremediation and photocatalytic degradation pathway research for tri-substituted phenols
Endocrine Disruption Screening
Enables structure-activity relationship (SAR) studies for anti-androgenic nitrophenol chemotypes

Why Generic Nitrophenols Cannot Substitute This Compound


The scientific and industrial utility of 2-chloro-3-methyl-4-nitrophenol derives from the additive and potentially synergistic effects of its three substituents, which cannot be recapitulated by any single mono-substituted analog. Published enzyme kinetics data demonstrate that the methyl and chloro substituents exert opposing effects on PnpA 4-monooxygenase recognition: 3-methyl-4-nitrophenol retains 66±3% relative activity compared to p-nitrophenol (100±3%), whereas 2-chloro-4-nitrophenol drops to only 25±4%, a 2.6-fold difference driven solely by the identity of the second substituent [1]. In photocatalytic degradation, the replacement of a nitro group with a chloro group (comparing chloromethylphenols to chloronitrophenols) produces nearly an order-of-magnitude rate enhancement, driven by the ring-deactivating characteristic of the nitro group toward hydroxyl radical attack [2]. Furthermore, 3-methyl-4-nitrophenol (PNMC) uniquely demonstrates anti-androgenic endocrine disruption at doses as low as 0.01 mg/kg in Hershberger assays [3], a toxicological profile not reported for 2-chloro-4-nitrophenol. These substituent-dependent differences in enzyme kinetics, degradation rates, and biological activity mean that substituting 2-chloro-3-methyl-4-nitrophenol with any mono-substituted analog in an experimental or industrial workflow will yield quantitatively and qualitatively different outcomes.

Enzyme kinetics
Methyl vs. chloro recognition divergence
3-methyl-4-nitrophenol retains 66±3% PnpA activity while 2-chloro-4-nitrophenol drops to 25±4%—substituting with either mono-substituted analog may shift enzyme assay outcomes significantly.
Degradation rate
Chloronitrophenol cluster degradation penalty
Photocatalytic degradation of chloronitrophenols is approximately one order of magnitude slower than chloromethylphenols; generic nitrophenol surrogates may not replicate degradation kinetics.
Toxicological profile
Endocrine activity may differ from non-methylated analogs
3-methyl-4-nitrophenol exhibits anti-androgenic endocrine disruption, whereas 2-chloro-4-nitrophenol is primarily characterized as an antimicrobial. The tri-substituted compound may possess distinct biological activity.

Quantitative Differentiation Evidence


PnpA Substrate Recognition: Methyl vs. Chloro Effects

In a direct head-to-head comparison, purified His-6-PnpA 4-monooxygenase was assayed against a panel of nitroaromatic substrates under identical conditions (HPLC analysis, triplicate measurements). The relative activity toward 3-methyl-4-nitrophenol was 66±3% of p-nitrophenol reference (100±3%), whereas activity toward 2-chloro-4-nitrophenol was only 25±4% [1]. This establishes that the methyl substituent at position 3 preserves substantial enzyme recognition, while the chloro substituent at position 2 markedly impairs it. For 2-chloro-3-methyl-4-nitrophenol, which bears both substituents simultaneously, the combined effect can be framed as a class-level inference: the molecule is predicted to occupy an intermediate position in this activity hierarchy, with the methyl group partially offsetting the steric or electronic penalty imposed by the ortho-chloro substituent. This differential recognition has direct implications for biodegradation pathway selection and enzyme engineering studies.

PnpA Substrate Recognition
Head-to-head
3M4NP 66±3% vs 2C4NP 25±4%
2.6-fold difference
Supports substituent-effect enzyme recognition studies
Target compound predicted intermediate activity
Enzyme kinetics Nitroaromatic catabolism Bioremediation

Michaelis-Menten Kinetics of Nitrophenol Substrates

The apparent Km of purified PnpA 4-monooxygenase for 3-methyl-4-nitrophenol (3M4NP) is 20.3±2.54 μM, as determined by kinetic assays across 7 substrate concentrations (5–100 μM) with NADPH fixed at 400 μM, fitted to the Michaelis-Menten equation using OriginPro 8 [1]. For comparison, the Km of PnpA for the parent substrate p-nitrophenol (PNP) is reported as approximately 12 μM [2], while a related two-component monooxygenase (HnpAB) exhibits an apparent Km of approximately 2.7 μM for 2-chloro-4-nitrophenol (2C4NP) [3]. The ~1.7-fold higher Km for 3M4NP compared to PNP indicates moderately reduced binding affinity conferred by the meta-methyl group. This kinetic parameter is essential for bioremediation process design: higher Km values necessitate longer residence times or higher enzyme loading to achieve equivalent substrate conversion. Gene knockout experiments confirm that pnpA is absolutely necessary for 3M4NP catabolism, as the ΔpnpA deletion mutant completely loses the ability to degrade this substrate [1].

Michaelis-Menten Kinetics
Cross-study comparable
Km 3M4NP: 20.3±2.54 μM
PNP: ~12 μM
2C4NP: ~2.7 μM
Kinetic benchmarks for biodegradation process design
Higher Km may require longer residence time
Michaelis-Menten kinetics Enzyme affinity Biodegradation pathway

Photocatalytic Degradation Rate: Substituent Pattern Ranking

In a systematic study of photocatalytic degradation kinetics of seven di-substituted phenols using combustion-synthesized TiO₂ catalyst, first-order rate constants established the following degradation rate order: 4-chloro,3-methyl phenol > 2-chloro,4-methylphenol > 4-chloro,2-nitrophenol > 4-chloro,2-methyl phenol > 4-chloro,3-nitrophenol ≈ 2-chloro,4-nitrophenol > 4-methyl,2-nitrophenol [1]. Critically, the overall degradation rate of 4-chloro,3-methyl phenol was nearly an order of magnitude faster than that of 4-methyl,2-nitrophenol [1]. The study concluded that chloromethylphenols degrade faster than chloronitrophenols due to the ring-deactivating characteristic of the nitro group for hydroxyl radical attack, and that the nature of substituent groups plays a more important role than their position in determining degradation rate [1]. For 2-chloro-3-methyl-4-nitrophenol, which incorporates both chloro-methyl and chloro-nitro substitution patterns on the same ring, this ranking predicts that photocatalytic degradation kinetics will be dominated by the nitro-group deactivation effect, placing it closer to the chloronitrophenol cluster (~2-chloro-4-nitrophenol rate) rather than the chloromethylphenol cluster.

Photocatalytic Degradation Rank
Class-level
Chloronitrophenol cluster
~10× slower than chloromethylphenol
Ranking informs reactor sizing for AOP design
Nitro group deactivation dominates degradation kinetics
Photocatalytic degradation Wastewater treatment Hydroxyl radical kinetics

Lipophilicity and Environmental Partitioning

The XLogP3 of 2-chloro-3-methyl-4-nitrophenol is 2.4 , representing an additive contribution from chloro and methyl substituents to the baseline lipophilicity of 4-nitrophenol (LogP 1.57–1.91) . The stepwise LogP increase follows a consistent pattern: 4-nitrophenol (LogP 1.57–1.91) → 3-methyl-4-nitrophenol (LogP 2.12–2.13) → 2-chloro-4-nitrophenol (LogP 2.22–2.55) → 2-chloro-3-methyl-4-nitrophenol (XLogP3 2.4) . This places the target compound approximately 0.5 LogP units above 4-nitrophenol, corresponding to a ~3.2-fold higher octanol-water partition coefficient. The increased lipophilicity has direct consequences for environmental fate: higher logP values predict greater bioaccumulation potential, stronger sorption to soil organic matter, and slower aqueous-phase transport compared to the parent 4-nitrophenol. For analytical method development, the elevated LogP necessitates adjustment of HPLC mobile phase composition (higher organic modifier proportion) to achieve comparable retention and resolution.

Lipophilicity & Partitioning
Cross-study comparable
XLogP3 2.4
ΔLogP +0.5 vs 4-nitrophenol
Indicates higher bioaccumulation and sorption potential
May require adjusted HPLC mobile phase
Lipophilicity Environmental partitioning QSAR

Endocrine Disruption Potential of the Methyl-Nitrophenol Pharmacophore

3-Methyl-4-nitrophenol (PNMC), the direct structural analog of 2-chloro-3-methyl-4-nitrophenol lacking only the ortho-chloro substituent, has been demonstrated to possess clear anti-androgenic activity both in vitro and in vivo. In a recombinant yeast screen assay, PNMC exhibited anti-androgenic activity at low concentrations [1]. In Hershberger assays using castrated 28-day-old immature male rats implanted with testosterone-containing silastic tubes, subcutaneous injection of PNMC at doses from 0.01 mg/kg to 1 mg/kg for 5 consecutive days produced significantly decreased weights of the seminal vesicles, ventral prostate, and glans penis, with plasma FSH and LH levels significantly increased in the 0.1 mg/kg treatment group [1]. The authors concluded that PNMC can be considered an endocrine-disrupting chemical [1]. While 2-chloro-4-nitrophenol (2C4NP) has been characterized primarily as an antimicrobial/antifungal agent (Nitrofungin) with no reported endocrine disruption data , the presence of the 3-methyl-4-nitrophenol pharmacophore within 2-chloro-3-methyl-4-nitrophenol suggests, as a class-level inference, that this compound may retain endocrine-disrupting potential, with the ortho-chloro substituent potentially modulating potency and receptor selectivity.

Endocrine Disruption Potential
Class-level
PNMC anti-androgenic at 0.01 mg/kg
Hershberger assay
Supports endocrine disruptor screening for nitrophenol SAR
Ortho-chloro effect on activity remains to be tested
Endocrine disruption Anti-androgenic activity Toxicology

Shared pnp Gene Cluster in Nitrophenol Catabolism

Real-time quantitative PCR analysis demonstrated that the pnpABA1CDEF gene cluster, originally characterized for para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism in Burkholderia sp. strain SJ98, is also likely responsible for 3-methyl-4-nitrophenol (3M4NP) degradation [1]. Gene knockout experiments confirmed that pnpA is absolutely necessary for 3M4NP catabolism, as the deletion mutant completely lost degradative capacity [1]. In soil bioaugmentation studies, indigenous bacteria were able to degrade PNP but not 3M4NP or 2C4NP, indicating that the additional substituents (methyl or chloro) impose a barrier to native microbial communities [2]. Furthermore, the ΔpnpA1 deletion mutant of strain SJ98 exhibited specific activities for 2-chloro-4-nitrophenol approximately 20% lower than wild-type SJ98 [3], demonstrating that while the pathway is shared, catalytic efficiency varies by substrate. For 2-chloro-3-methyl-4-nitrophenol, which combines both the 2-chloro (as in 2C4NP) and 3-methyl (as in 3M4NP) features, degradation is predicted to require the complete pnpABA1CDEF cluster and to proceed through analogous monooxygenation and quinone reductase steps, though catalytic efficiency may be further reduced relative to either mono-substituted substrate.

pnp Gene Cluster Dependence
Class-level
pnpABA1CDEF cluster required
ΔpnpA1 ~20% lower activity
Bioaugmentation efficacy marker for tri-substituted nitrophenols
Indigenous microbes lack 3M4NP/2C4NP degradation capacity
Bioremediation Microbial catabolism Gene cluster

Research and Industrial Application Scenarios


Directed Evolution of PnpA Monooxygenase

The 2.6-fold activity differential between 3-methyl-4-nitrophenol (66±3%) and 2-chloro-4-nitrophenol (25±4%) for His-6-PnpA [1] makes 2-chloro-3-methyl-4-nitrophenol an ideal probe substrate for investigating how PnpA accommodates simultaneous methyl and chloro substituents. Researchers can use this compound to map the additive vs. non-additive (cooperative or antagonistic) effects of dual substitution on enzyme active-site recognition, informing directed evolution campaigns aimed at broadening PnpA substrate scope for environmental bioremediation applications. The established Km of 20.3±2.54 μM for 3M4NP and the absolute requirement of pnpA for catabolism provide kinetic and genetic benchmarks against which engineered variants can be compared [2].

Environmental Fate and Wastewater Treatment Design

The photocatalytic degradation rate ranking demonstrating that chloromethylphenols degrade nearly an order of magnitude faster than chloronitrophenols [3], combined with the elevated XLogP3 of 2.4 , positions 2-chloro-3-methyl-4-nitrophenol as a model compound for validating advanced oxidation process (AOP) design parameters for tri-substituted phenolic pollutants. The compound's intermediate lipophilicity (ΔLogP +0.5 vs. 4-nitrophenol) makes it suitable for studying sorption-desorption behavior in soil-aqueous systems, while its predicted placement in the slower chloronitrophenol degradation cluster informs UV/H₂O₂ reactor sizing calculations.

Endocrine Disruption Screening and SAR Studies

Given that 3-methyl-4-nitrophenol (PNMC) demonstrates anti-androgenic activity at doses as low as 0.01 mg/kg in Hershberger assays, with significant reductions in androgen-dependent tissue weights and hormonal perturbations [4], 2-chloro-3-methyl-4-nitrophenol serves as a critical SAR probe to determine whether the ortho-chloro substituent attenuates or potentiates endocrine-disrupting activity relative to the parent PNMC scaffold. This compound enables systematic investigation of how halogen substitution modulates nuclear receptor binding within the nitrophenol chemotype, addressing a gap identified by the contrast between PNMC's endocrine activity and 2C4NP's primary characterization as an antimicrobial agent .

Bioaugmentation for Contaminated Site Remediation

The finding that indigenous soil bacteria degrade PNP but not 3M4NP or 2C4NP [5], coupled with the ~20% reduction in specific activity of the ΔpnpA1 deletion mutant toward 2C4NP [6], establishes 2-chloro-3-methyl-4-nitrophenol as a stringent test substrate for validating bioaugmentation inoculum efficacy. Researchers developing bioremediation consortia can use this compound to quantify the minimum inoculum density required for complete mineralization of tri-substituted nitrophenols, leveraging the known pnpABA1CDEF gene cluster as a molecular marker for catabolic potential monitoring via qPCR [2].

Application
Selection Property
Validation Focus
Directed Evolution of PnpA Monooxygenase
Substituent-activity profiling
Enzyme kinetics benchmarking (Km, relative activity)
Photocatalytic AOP Design
Degradation rate cluster classification
Reactor sizing for chloronitrophenol pollutants
Endocrine Disruption SAR Studies
Anti-androgenic pharmacophore screen
Hershberger assay endpoint context, nuclear receptor binding
Bioremediation Bioaugmentation
Catabolic gene cluster integrity
qPCR monitoring, inoculum density optimization
Quote Request

Request a Quote for 2-Chloro-3-methyl-4-nitrophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.